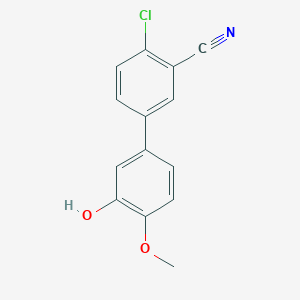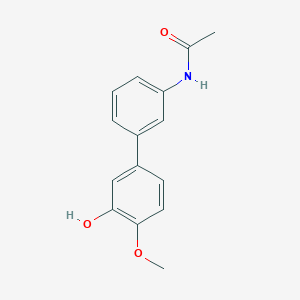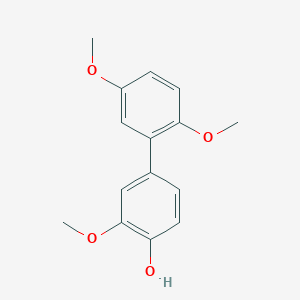
5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% (CMP) is a synthetic chemical compound that has been widely used in scientific research applications. CMP is a phenolic compound that belongs to the phenol family, and it has distinct properties that make it ideal for a variety of laboratory experiments.
Scientific Research Applications
5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, and it has also been used to study the biochemical and physiological effects of compounds on cells. In addition, 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% has been used to study the mechanism of action of various compounds, as well as to study the effects of compounds on the environment.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed that 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% binds to certain proteins in the cell and alters their function. This binding can lead to changes in the biochemical and physiological processes of the cell, which can be studied using 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95%.
Biochemical and Physiological Effects
5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects on cells. In particular, 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% has been shown to affect the metabolism of cells, as well as the expression of certain genes. In addition, 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% has been shown to affect the growth and development of cells, as well as their sensitivity to certain drugs.
Advantages and Limitations for Lab Experiments
The use of 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% in laboratory experiments has a number of advantages and limitations. One advantage of 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% is that it is relatively easy to synthesize and isolate. In addition, 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% is relatively stable and can be stored for long periods of time. However, 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% is not suitable for use in experiments involving human subjects, as it is not approved for use in humans. In addition, 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% can be toxic if not handled properly.
Future Directions
There are a number of potential future directions for the use of 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% in scientific research. One potential direction is the use of 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% to study the effects of compounds on the environment. In addition, 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% could be used to study the mechanism of action of certain drugs, as well as to study the effects of drugs on the metabolism of cells. Finally, 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% could be used to study the effects of compounds on the expression of certain genes.
Synthesis Methods
5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% can be synthesized using a number of different methods. One method involves the reaction of 4-chloro-3-cyanophenol with sodium methoxide in methanol. This reaction yields a product with a purity of 95%, which is the desired purity for most laboratory experiments. The reaction can be carried out at room temperature, and the product can be easily isolated and purified.
properties
IUPAC Name |
2-chloro-5-(3-hydroxy-4-methoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c1-18-14-5-3-10(7-13(14)17)9-2-4-12(15)11(6-9)8-16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGQQTWQCFIBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685645 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol | |
CAS RN |
1261896-86-9 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380035.png)



